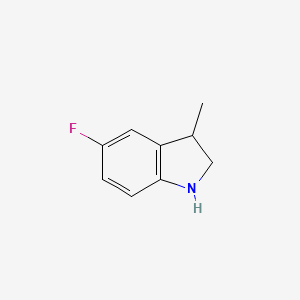

5-fluoro-3-methyl-2,3-dihydro-1H-indole

Beschreibung

5-Fluoro-3-methyl-2,3-dihydro-1H-indole is a fluorinated indoline derivative characterized by a partially saturated six-membered ring fused to a five-membered pyrrole-like ring. The fluorine atom at position 5 and the methyl group at position 3 modulate its electronic and steric properties, making it a versatile scaffold in medicinal chemistry and material science.

Eigenschaften

Molekularformel |

C9H10FN |

|---|---|

Molekulargewicht |

151.18 g/mol |

IUPAC-Name |

5-fluoro-3-methyl-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C9H10FN/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-4,6,11H,5H2,1H3 |

InChI-Schlüssel |

VVECRAFZDHQTQA-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CNC2=C1C=C(C=C2)F |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional uniqueness of 5-fluoro-3-methyl-2,3-dihydro-1H-indole becomes evident when compared to analogs. Key differences in substituents, ring saturation, and synthetic accessibility are summarized below:

Key Observations :

Substituent Effects on Reactivity :

- The 3-methyl group in the target compound may sterically hinder electrophilic substitution at position 3, contrasting with unsubstituted analogs like 5-fluoro-2,3-dihydro-1H-indole hydrochloride, which are more reactive at this position .

- Sulfonated derivatives (e.g., 7c) exhibit higher melting points (111–112°C) due to increased polarity from the sulfonyl group, whereas alkylated analogs (e.g., 7b) have lower melting points (55–56°C) .

Synthetic Efficiency :

- Methylation (e.g., 7b) and sulfonation (7c) reactions achieve near-quantitative yields (>95%), while carboxamide couplings (e.g., compound 3) are less efficient (37.5% yield), likely due to steric and electronic challenges in nucleophilic acyl substitution .

Spectroscopic Signatures :

- The ¹H NMR of 5-fluoro-3-(2-methylbenzyl)-1H-indole (3aa) shows distinct aromatic proton shifts (δ 7.94–6.80 ppm) and a methyl singlet at δ 2.33 ppm, whereas the target compound’s 3-CH3 group would produce a characteristic upfield shift near δ 1.5–2.5 ppm .

- Fluorine atoms in these compounds induce deshielding effects in ¹³C NMR, as seen in compound 3aa (δ 157.8 ppm, d, J = 234 Hz for C-F coupling) .

QSAR studies on related indole derivatives (e.g., 5-methyl/trifluoromethoxy-indole-2,3-diones) highlight the importance of electron-withdrawing groups (e.g., F, CF3) in enhancing binding affinity to biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.